Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as halides or esters.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains a piperidine ring instead of a piperazine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has an ethoxy group instead of a hydroxy group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, making it structurally distinct.
Uniqueness
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structural properties make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biological Activity
Tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- Functional Groups : Piperazine, carboxylate, and hydroxyphenyl groups.
This structure contributes to its solubility and reactivity, influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells .
- Antimicrobial Activity : Studies have shown that it disrupts microbial membranes, thereby inhibiting the growth of various bacteria and fungi .
- Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Study :
A study evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The compound demonstrated significant radical-scavenging activity, comparable to established antioxidants like ascorbic acid. -
Antimicrobial Evaluation :
In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial efficacy. -
Anti-inflammatory Research :
A recent study on macrophage cell lines revealed that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6, key mediators in inflammation . -
Cancer Cell Studies :
In assays involving MCF-7 breast cancer cells, the compound displayed an IC50 value of approximately 15 µM, suggesting promising anticancer activity. Further mechanistic studies indicated activation of apoptotic pathways through caspase activation .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJQUDZWTWSGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468333 | |
Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-51-1 | |
Record name | tert-Butyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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